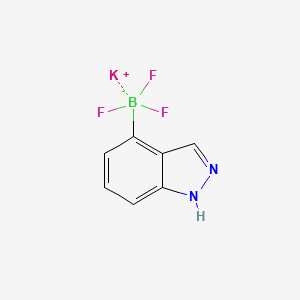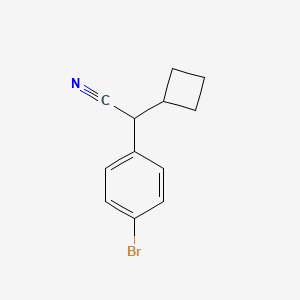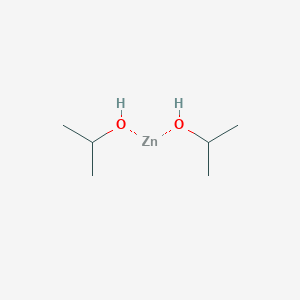
propan-2-ol;zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc isopropoxide is an organozinc compound with the chemical formula Zn(C₃H₇O)₂. It is a white, crystalline solid that is soluble in organic solvents. This compound is widely used as a catalyst in various organic reactions, particularly in the synthesis of fine chemicals and pharmaceuticals. Its unique properties make it an essential reagent in both academic and industrial research.
准备方法
Zinc isopropoxide can be synthesized through several methods. One common method involves the reaction of zinc chloride with isopropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. Another method involves the direct reaction of zinc metal with isopropanol, which requires elevated temperatures and prolonged reaction times.
Industrial production of zinc isopropoxide often involves the use of high-purity zinc and isopropanol to ensure the quality of the final product. The reaction conditions are carefully controlled to optimize yield and purity, and the product is typically purified through recrystallization or distillation.
化学反应分析
Zinc isopropoxide undergoes various chemical reactions, including:
Oxidation: Zinc isopropoxide can be oxidized to form zinc oxide and isopropanol. This reaction is often used in the preparation of zinc oxide nanoparticles.
Reduction: It can act as a reducing agent in certain organic reactions, such as the reduction of carbonyl compounds to alcohols.
Substitution: Zinc isopropoxide can participate in substitution reactions where the isopropoxide group is replaced by other ligands. For example, it can react with carboxylic acids to form zinc carboxylates.
Common reagents used in these reactions include oxygen (for oxidation), hydrogen (for reduction), and various organic acids (for substitution). The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Zinc isopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. It is particularly useful in the preparation of zinc oxide nanoparticles, which have applications in catalysis, electronics, and materials science.
Biology: Zinc isopropoxide is used in the preparation of zinc-containing enzymes and proteins. It is also used in the study of zinc’s role in biological systems, including its function as a cofactor in various enzymatic reactions.
Medicine: Zinc isopropoxide is used in the synthesis of zinc-based drugs and therapeutic agents. It is also used in the preparation of zinc oxide, which is an active ingredient in many topical medications and sunscreens.
Industry: In addition to its use in the synthesis of fine chemicals and pharmaceuticals, zinc isopropoxide is used in the production of coatings, adhesives, and sealants. It is also used in the preparation of zinc oxide, which has applications in rubber manufacturing, ceramics, and glass production.
作用机制
The mechanism by which zinc isopropoxide exerts its effects is primarily through its role as a Lewis acid catalyst. It can coordinate with various substrates, facilitating their activation and subsequent reaction. In the case of zinc oxide nanoparticle synthesis, zinc isopropoxide acts as a precursor, decomposing to form zinc oxide under appropriate conditions.
The molecular targets and pathways involved in the action of zinc isopropoxide depend on the specific reaction or application. For example, in the reduction of carbonyl compounds, zinc isopropoxide coordinates with the carbonyl oxygen, facilitating the transfer of hydrogen and the formation of the corresponding alcohol.
相似化合物的比较
Zinc isopropoxide can be compared with other zinc alkoxides, such as zinc ethoxide and zinc butoxide. While these compounds share similar properties and applications, zinc isopropoxide is often preferred due to its higher solubility in organic solvents and its ability to form more stable complexes with various substrates.
Other similar compounds include zinc acetate and zinc chloride. While these compounds can also be used as catalysts and precursors in various reactions, zinc isopropoxide is often chosen for its superior reactivity and selectivity in certain applications.
Conclusion
Zinc isopropoxide is a versatile and valuable compound in both academic and industrial research. Its unique properties and wide range of applications make it an essential reagent in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals optimize its use in various applications.
属性
分子式 |
C6H16O2Zn |
|---|---|
分子量 |
185.6 g/mol |
IUPAC 名称 |
propan-2-ol;zinc |
InChI |
InChI=1S/2C3H8O.Zn/c2*1-3(2)4;/h2*3-4H,1-2H3; |
InChI 键 |
IZSFVWCXDBEUQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O.CC(C)O.[Zn] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


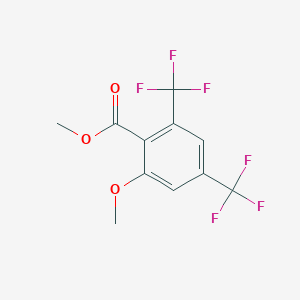
![1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B1495381.png)
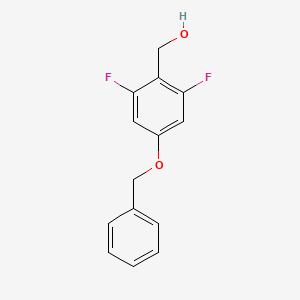
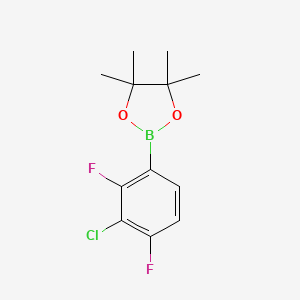
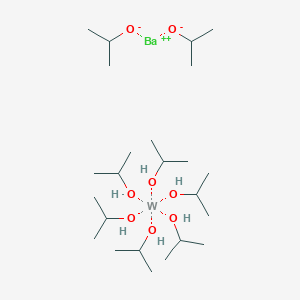
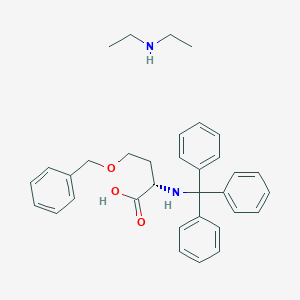
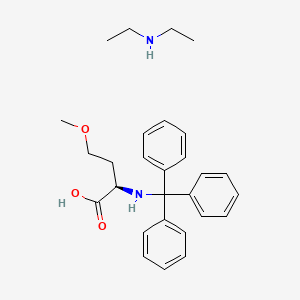
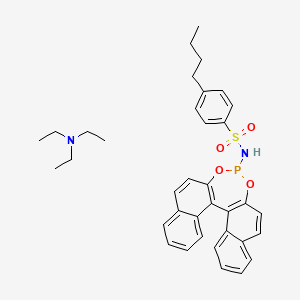
![GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP](/img/structure/B1495418.png)
![N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1495424.png)
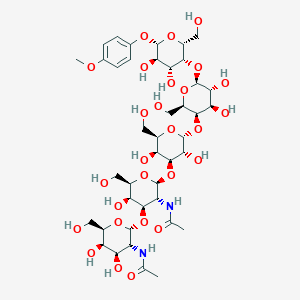
 (triethylphosphine)palladium(II)](/img/structure/B1495429.png)
